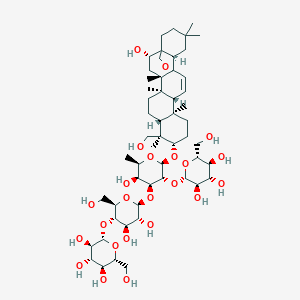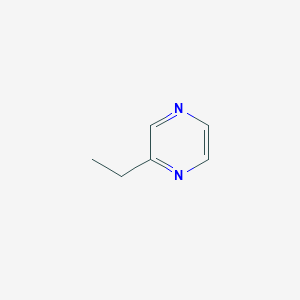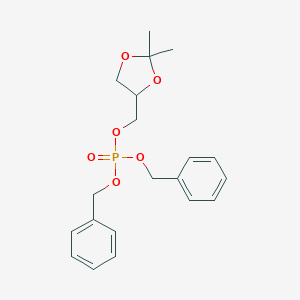
2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solketal is a protected form of glycerol with an isopropylidene acetal group joining two neighboring hydroxyl groups . The molecular formula is C6H12O3 and the molecular weight is 132.1577 .
Molecular Structure Analysis
The IUPAC Standard InChI for Solketal isInChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 . This structure is also available as a 2d Mol file or as a computed 3d SD file . Physical And Chemical Properties Analysis
Solketal is a liquid at room temperature. It has a refractive index of n20/D 1.434 (lit.) . The boiling point is 72-73 °C/8 mmHg (lit.) and it has a density of 1.062 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Catalyst Development for Methanol Dehydration
2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate is not directly cited in available literature. However, related research on methanol dehydration to produce dimethyl ether (DME) demonstrates the significance of catalyst development in chemical synthesis processes. DME is a clean fuel and value-added chemical synthesized from syngas. Research on heterogeneous catalysts for this conversion, including γ-Al2O3 and various zeolites (ZSM-5, Y, beta, and mordenite), highlights the importance of catalyst preparation and analysis in methanol dehydration reactions. These catalysts, including modifications and materials like silica-alumina, mesoporous silicates, aluminum phosphate, and others, are crucial for enhancing the efficiency and selectivity of the chemical conversion processes. This area of research may intersect with the applications of compounds like 2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate in optimizing reaction conditions or developing new catalyst systems for chemical manufacturing (Bateni & Able, 2018; Bateni & Able, 2019).
Enzymatic Degradation and Redox Mediation
Research on enzymatic approaches for the degradation of organic pollutants in wastewater highlights the potential for using specific compounds as redox mediators. These redox mediators enhance the efficiency of enzymes in breaking down recalcitrant compounds, potentially including complex organophosphates like 2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate. Enzymes such as laccases, peroxidases, and others, in combination with redox mediators, could offer a pathway for environmentally friendly degradation of persistent pollutants, showcasing a scientific application of understanding and manipulating chemical reactions at the molecular level (Husain & Husain, 2007).
Phosphorus Control and Eutrophication Prevention
The role of phosphorus in the eutrophication of water bodies has been extensively reviewed, indicating the ecological impact of nutrient over-enrichment. This research is relevant to understanding how compounds that contain phosphorus, such as 2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate, might contribute to environmental phosphorus levels if not properly managed. Strategies for controlling phosphorus discharge into aquatic ecosystems are crucial for preventing eutrophication, suggesting research applications focused on the environmental fate and management of phosphorus-containing compounds (Correll, 1998).
Direcciones Futuras
Propiedades
IUPAC Name |
dibenzyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25O6P/c1-20(2)22-15-19(26-20)16-25-27(21,23-13-17-9-5-3-6-10-17)24-14-18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWQMEVAWGQPMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)
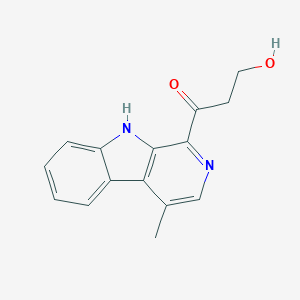
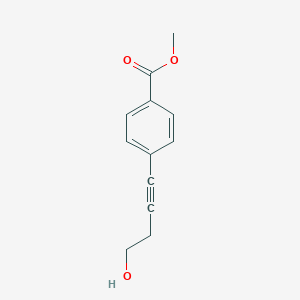
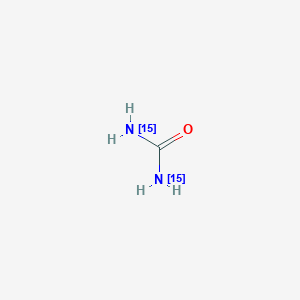
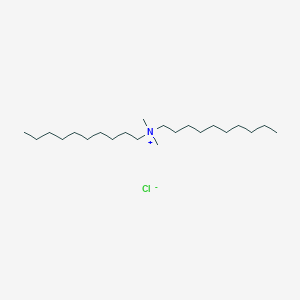
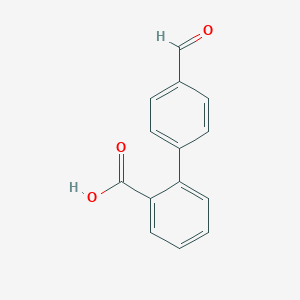
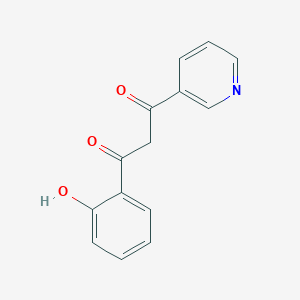
![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)
![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)
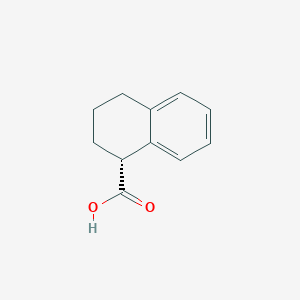

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)
